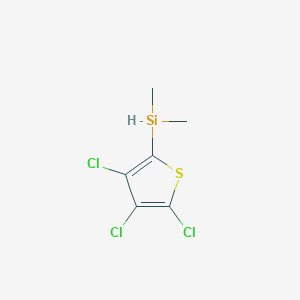
Dimethyl(3,4,5-trichloro-2-thienyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3,4,5-trichloro-2-thienyl)silane is a unique organosilicon compound with the molecular formula C6H7Cl3SSi and a molecular weight of 245.632 g/mol . This compound is characterized by the presence of a silicon atom bonded to a dimethyl group and a 3,4,5-trichloro-2-thienyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3,4,5-trichloro-2-thienyl)silane typically involves the reaction of 3,4,5-trichloro-2-thiophenol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency in a larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3,4,5-trichloro-2-thienyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted thienyl silanes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and thioethers.
Applications De Recherche Scientifique
Dimethyl(3,4,5-trichloro-2-thienyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl(3,4,5-trichloro-2-thienyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical reactions. The trichlorothienyl group can participate in electrophilic and nucleophilic reactions, allowing the compound to modify other molecules and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl(2,3,6-trichlorophenyl)silane
- Dimethyl(2,4,6-trichlorophenyl)silane
- Dimethyl(pentachlorophenyl)silane
Uniqueness
Dimethyl(3,4,5-trichloro-2-thienyl)silane is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to phenyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
35189-86-7 |
|---|---|
Formule moléculaire |
C6H7Cl3SSi |
Poids moléculaire |
245.6 g/mol |
Nom IUPAC |
dimethyl-(3,4,5-trichlorothiophen-2-yl)silane |
InChI |
InChI=1S/C6H7Cl3SSi/c1-11(2)6-4(8)3(7)5(9)10-6/h11H,1-2H3 |
Clé InChI |
DIGHWRFPGUGNJA-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)C1=C(C(=C(S1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


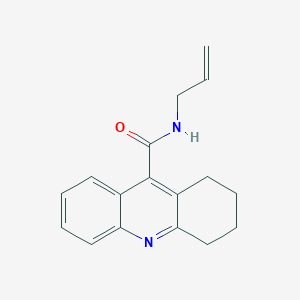


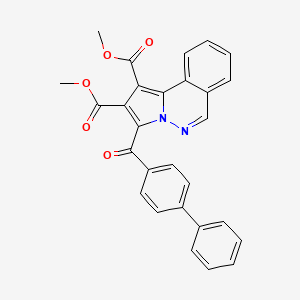

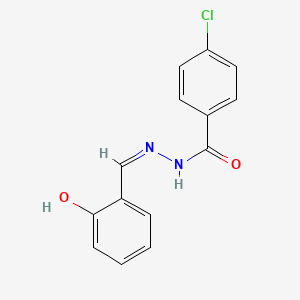
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
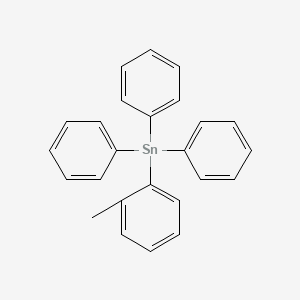
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
